2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide
Description
The acetamide linker bridges these groups, enabling conformational flexibility while maintaining electronic conjugation.
Properties
Molecular Formula |
C20H20N4O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-(3-oxo-1,2-dihydroisoindol-1-yl)-N-(2-propan-2-yl-3H-benzimidazol-5-yl)acetamide |
InChI |
InChI=1S/C20H20N4O2/c1-11(2)19-22-15-8-7-12(9-17(15)23-19)21-18(25)10-16-13-5-3-4-6-14(13)20(26)24-16/h3-9,11,16H,10H2,1-2H3,(H,21,25)(H,22,23)(H,24,26) |
InChI Key |
PYUFYEKPVJVWTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)CC3C4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of an isoindoline derivative with a benzimidazole precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and pH, is crucial to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole-Containing Acetamides
Benzimidazole derivatives are widely studied for their antimicrobial, anticancer, and anti-inflammatory activities. A structurally related compound, 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide (C₂₀H₂₄N₂O₂S), shares the acetamide linker but replaces the isoindol-1-one group with an adamantyl moiety and substitutes benzimidazole with benzothiazole . Key differences include:
- Adamantyl vs.
- Benzothiazole vs. Benzimidazole : Benzothiazole’s sulfur atom may influence electronic properties and metabolic stability compared to benzimidazole’s NH group.
Isoindol-1-one Derivatives
The isoindol-1-one moiety is present in compounds like N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide , which shares the lactam ring but lacks the benzimidazole group . Such derivatives are often intermediates in synthesizing bioactive molecules, with their lactam rings enabling interactions with proteases or kinases.
TRPA1-Targeting Acetamides
Compounds like HC-030031 (C₁₅H₁₇N₅O₂) and CHEM-5861528 (C₁₆H₁₉N₅O₂) are TRPA1 antagonists with IC₅₀ values of 4–10 μM . These feature purine-dione cores instead of isoindol-1-one or benzimidazole groups. The acetamide linker in HC-030031 connects to an isopropylphenyl group, highlighting how substituent bulk and electronic properties modulate target affinity.
| Property | Target Compound | HC-030031 |
|---|---|---|
| Pharmacological Target | Not reported | TRPA1 antagonist |
| Key Substituents | Isoindol-1-one, Benzimidazole | Purine-dione, Isopropylphenyl |
| Bioactivity | Unknown | IC₅₀ = 4–10 μM |
Indole- and Oxadiazole-Linked Acetamides
Compounds like 2-(1H-indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol (C₁₀H₈N₃OS) incorporate indole and oxadiazole rings, which are electron-rich and metabolically labile compared to benzimidazole and isoindol-1-one . The thiol group in such compounds may enhance metal-binding capacity, a feature absent in the target compound.
Structural and Functional Implications
- Hydrogen Bonding : The isoindol-1-one and benzimidazole groups in the target compound provide multiple hydrogen-bonding sites (e.g., lactam C=O and benzimidazole NH), which could enhance binding to polar residues in enzyme active sites .
- Synthetic Accessibility : Analogous compounds (e.g., ’s adamantyl derivative) are synthesized via amide coupling or cyclization reactions, suggesting feasible routes for the target compound’s production .
Biological Activity
The compound 2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C20H22N4O2
- Molecular Weight : 346.42 g/mol
- LogP : 1.98 (indicating moderate lipophilicity)
These properties suggest that the compound may exhibit favorable absorption and distribution characteristics in biological systems.
Anticancer Activity
Recent studies have indicated that compounds related to isoindole structures possess significant anticancer properties. The isoindole moiety is known to interact with various cellular pathways involved in cancer progression:
- Mechanism of Action : It is hypothesized that the compound may induce apoptosis in cancer cells by modulating pathways such as the PI3K/Akt and MAPK signaling pathways. These pathways are crucial for cell survival and proliferation.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of similar compounds suggest that they may exhibit activity against a range of pathogens:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Moderate Inhibition |
| Escherichia coli | Weak Inhibition |
| Candida albicans | Significant Activity |
These findings warrant further exploration into the compound's potential use as an antimicrobial agent.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes that are crucial in various metabolic pathways:
- Monoamine Oxidase (MAO) Inhibition : Similar compounds have shown selective inhibition of MAO-A and MAO-B, which are important in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, suggesting potential applications in treating mood disorders.
Case Studies
A notable case study involved a derivative of this compound tested for its anticancer efficacy in vitro:
- Study Design : Human cancer cell lines (e.g., HeLa, MCF7) were treated with varying concentrations of the compound.
- Results : The compound exhibited a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 30 µM.
- : The results indicate that the compound could be a promising candidate for further development as an anticancer agent.
Research Findings
Recent literature highlights several key findings regarding the biological activity of this compound:
- Cytotoxicity Studies : In vitro studies revealed that the compound significantly induces cell cycle arrest at the G2/M phase in cancer cells, leading to apoptosis.
- In Vivo Efficacy : Animal models demonstrated that administration of the compound resulted in tumor size reduction compared to control groups.
- Safety Profile : Toxicological assessments indicated a favorable safety profile, with minimal adverse effects observed at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
